O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
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Overview
Description
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The presence of both bromine and carbamothioyl groups in the structure suggests that this compound may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Carbamothioyl Intermediate: This step involves the reaction of 2-methylpropylamine with carbon disulfide to form the corresponding carbamothioyl intermediate.
Coupling with 4-Bromophenylbenzamide: The carbamothioyl intermediate is then coupled with 4-bromophenylbenzamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE
- N-(BIS(2,4-DIMETHOXYBENZYL)CARBAMOTHIOYL)-4-METHYLBENZAMIDE
Uniqueness
4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the carbamothioyl group with the bromophenyl moiety provides a distinct chemical profile that can be exploited for various applications in medicinal and material sciences.
Properties
Molecular Formula |
C22H27BrN2O2S |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C22H27BrN2O2S/c1-15(2)13-25(14-16(3)4)22(28)27-20-11-5-17(6-12-20)21(26)24-19-9-7-18(23)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
JLOKRBRYBRJAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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